Potassium trifluoro(4-isopropoxyphenyl)borate
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Overview
Description
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide is a specialized organoboron compound. It is known for its stability under various conditions, making it a valuable reagent in synthetic chemistry. This compound is particularly noted for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide typically involves the reaction of 4-(propan-2-yloxy)phenylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, borane derivatives, and substituted boron compounds. These products are valuable intermediates in organic synthesis.
Scientific Research Applications
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide exerts its effects involves the formation of a boronate complex. This complex can undergo various transformations, including oxidative addition and reductive elimination, which are key steps in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
- Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide
Uniqueness
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide is unique due to its stability under oxidative conditions and its ability to form stable boronate complexes. This makes it a preferred reagent in cross-coupling reactions compared to other boronic acids and esters, which may be less stable or more difficult to purify.
Properties
Molecular Formula |
C9H11BF3KO |
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Molecular Weight |
242.09 g/mol |
IUPAC Name |
potassium;trifluoro-(4-propan-2-yloxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
RMHFNJHOFORRAD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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